Benzyl p-cumylphenyl ether Benzyl p-cumylphenyl ether
Brand Name: Vulcanchem
CAS No.: 68443-34-5
VCID: VC19395542
InChI: InChI=1S/C22H22O/c1-22(2,19-11-7-4-8-12-19)20-13-15-21(16-14-20)23-17-18-9-5-3-6-10-18/h3-16H,17H2,1-2H3
SMILES:
Molecular Formula: C22H22O
Molecular Weight: 302.4 g/mol

Benzyl p-cumylphenyl ether

CAS No.: 68443-34-5

Cat. No.: VC19395542

Molecular Formula: C22H22O

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl p-cumylphenyl ether - 68443-34-5

Specification

CAS No. 68443-34-5
Molecular Formula C22H22O
Molecular Weight 302.4 g/mol
IUPAC Name 1-phenylmethoxy-4-(2-phenylpropan-2-yl)benzene
Standard InChI InChI=1S/C22H22O/c1-22(2,19-11-7-4-8-12-19)20-13-15-21(16-14-20)23-17-18-9-5-3-6-10-18/h3-16H,17H2,1-2H3
Standard InChI Key IZLBYQPKAHATAF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Introduction

Structural Characteristics and Chemical Identity

Benzyl p-cumylphenyl ether belongs to the class of diaryl ethers, distinguished by its dual aromatic substituents: a benzyl group (C₆H₅CH₂–) and a p-cumylphenyl group (derived from cumene, C₆H₅C(CH₃)₂–). The p-cumyl moiety introduces significant steric hindrance, which influences the compound’s reactivity and stability . Unlike simpler analogs such as benzyl phenyl ether (C₁₃H₁₂O), the incorporation of the bulky p-cumyl group enhances thermal stability and reduces susceptibility to oxidative degradation.

Molecular Geometry and Electronic Effects

The ether linkage (–O–) between the two aromatic rings creates a planar configuration, facilitating π-π interactions in polymeric matrices. Nuclear magnetic resonance (NMR) studies of related compounds, such as benzyl phenyl ether, reveal distinct proton environments for the methylene (–CH₂–) and aromatic protons, with chemical shifts between δ 5.10 ppm (methylene) and δ 7.48–6.97 ppm (aromatic) . These electronic characteristics are critical in predicting the compound’s behavior in electrophilic substitution reactions.

Synthesis and Manufacturing Processes

Patent-Based Synthesis (CA1153770A)

The primary industrial synthesis involves the reaction of p-cumylphenol with benzyl chloride in a basic aqueous medium, yielding benzyl p-cumylphenyl ether at 74 mole% efficiency . The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl chloride’s electrophilic carbon:

p-Cumylphenol+Benzyl chlorideNaOHBenzyl p-cumylphenyl ether+HCl\text{p-Cumylphenol} + \text{Benzyl chloride} \xrightarrow{\text{NaOH}} \text{Benzyl p-cumylphenyl ether} + \text{HCl}

Key process parameters include:

  • Temperature: 20–25°C to minimize side reactions.

  • Catalyst: Aqueous sodium hydroxide (NaOH) to deprotonate the phenol.

  • Purification: Fractional distillation under reduced pressure (1 mm Hg) to isolate the product .

Green Chemistry Approaches

While no direct green synthesis for benzyl p-cumylphenyl ether is documented, analogous methods for benzyl phenyl ether employ choline hydroxide and hydrogen peroxide in water, achieving 99% yield . This suggests potential for adapting eco-friendly protocols to synthesize benzyl p-cumylphenyl ether by replacing traditional solvents with aqueous systems .

Physicochemical Properties

Benzyl p-cumylphenyl ether exhibits the following properties, as detailed in patent CA1153770A :

PropertyValue/Range
AppearanceWaxy solid or heavy liquid
Specific Gravity1.04
Viscosity (93°C)25 ± 5 cps
Flash Point (COC)≥76°C
Pour Point≤66°C (supercools easily)
Vapor Pressure (93°C)<1 mm Hg
Minimum Assay (GC)85%

These properties make it suitable for high-temperature applications, such as polymer processing, where thermal stability and low volatility are critical .

Industrial and Synthetic Applications

Polymer Modification

Benzyl p-cumylphenyl ether acts as an impact modifier in styrenic resins (e.g., ABS, SAN), enhancing elongation and tensile strength by up to 7.4% and 12,800 psi, respectively . Its bulky aromatic groups disrupt crystallinity in polymers, improving flexibility without compromising mechanical integrity .

Compatibility Agent

In cellulose-styrenic composites, the compound mediates interfacial interactions, enabling homogeneous blending of hydrophilic cellulose and hydrophobic styrenic matrices . This application is pivotal in developing biodegradable plastics with enhanced performance.

Catalytic Cleavage Studies

Research indicates that benzyl p-cumylphenyl ether undergoes catalytic cleavage under acidic conditions, producing p-cumylphenol and benzyl alcohol. This reactivity is exploited in coal liquefaction processes, where ether bonds in lignin-like structures are selectively broken.

Comparative Analysis with Structural Analogs

The table below contrasts benzyl p-cumylphenyl ether with related compounds :

CompoundMolecular FormulaUnique Features
Benzyl Phenyl EtherC₁₃H₁₂OSimpler structure; lower thermal stability
Benzyl p-Tolyl EtherC₁₄H₁₄OPara-methyl group; increased hydrophobicity
CumeneC₉H₁₂Parent hydrocarbon; industrial solvent

Benzyl p-cumylphenyl ether’s superior stability arises from the electron-donating isopropyl group on the p-cumyl moiety, which mitigates electrophilic attack.

Future Research Directions

  • Green Synthesis: Developing solvent-free or aqueous-phase routes to improve sustainability.

  • Advanced Polymer Composites: Exploring its use in high-performance thermoplastics like polyether ether ketone (PEEK).

  • Catalytic Applications: Optimizing cleavage pathways for biomass conversion into biofuels.

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